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Compound of Interest

Compound Name: 2-Chloro-5-fluorobenzylamine

CAS No.: 202522-23-4

Cat. No.: B1591100 Get Quote

Executive Summary
(2-Chloro-5-fluorophenyl)methanamine (CAS: 202522-23-4) is a specialized benzylamine

intermediate used extensively in the synthesis of bioactive small molecules, particularly in the

fields of neuroscience and oncology. Its structural uniqueness lies in the specific orthogonal

positioning of the chlorine and fluorine atoms. The 2-chloro substituent provides steric bulk and

lipophilicity, influencing the torsional angle of the benzylamine side chain, while the 5-fluoro

substituent modulates electronic density and blocks metabolic oxidation at the para-position

relative to the chlorine, enhancing the metabolic stability of the final drug candidate.
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Property Specification

IUPAC Name (2-Chloro-5-fluorophenyl)methanamine

Common Name 2-Chloro-5-fluorobenzylamine

CAS Number 202522-23-4

Molecular Formula

C

H

ClFN

Molecular Weight 159.59 g/mol

Appearance Colorless to light yellow liquid

Boiling Point
~72 °C at 3 mmHg (Predicted: 226 °C at 760

mmHg)

Density 1.283 g/mL (at 25 °C)

Acidity (pKa) ~9.2 (Conjugate acid, predicted)

LogP ~1.8 (Lipophilic)

Strategic Utility in Medicinal Chemistry
The value of this intermediate extends beyond simple connectivity.[1] It serves as a "privileged

scaffold" modifier in Structure-Activity Relationship (SAR) studies.

Metabolic Blocking: The fluorine atom at the 5-position (meta to the amine linker, para to the

chlorine) effectively blocks Cytochrome P450-mediated hydroxylation, a common metabolic

clearance pathway for benzyl rings.

Conformational Locking: The ortho-chlorine atom introduces steric strain that can restrict the

rotation of the benzylic bond, potentially locking the amine into a bioactive conformation that

favors receptor binding.

Electronic Tuning: The electron-withdrawing nature of both halogens reduces the basicity of

the amine slightly compared to unsubstituted benzylamine, altering the pKa and hydrogen-
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bond donor capability of the nitrogen in the final pharmacophore.

Pharmacophore Logic Diagram
The following diagram illustrates the functional roles of each substituent on the scaffold.

Figure 1: Pharmacophore contribution of (2-Chloro-5-fluorophenyl)methanamine substituents.
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Validated Synthetic Protocols
Two primary routes are established for the synthesis of (2-Chloro-5-fluorophenyl)methanamine.

Method A is preferred for industrial scale-up due to atom economy, while Method B is versatile

for laboratory-scale analog generation.

Method A: Catalytic Hydrogenation of Nitrile (Scale-Up
Route)
This method utilizes 2-chloro-5-fluorobenzonitrile as the starting material.

Reagents: 2-Chloro-5-fluorobenzonitrile, Raney Nickel (or Pd/C), Hydrogen gas (H

), Ammonia (NH

) in Methanol.

Mechanism: Heterogeneous catalytic reduction of the cyano group (-CN) to the primary

amine (-CH
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NH

).

Critical Control Point: The presence of ammonia is crucial to suppress the formation of

secondary amine byproducts (dimerization).

Protocol:

Charge a high-pressure autoclave with 2-chloro-5-fluorobenzonitrile (1.0 eq) dissolved in

methanolic ammonia (7 M NH

in MeOH).

Add Raney Nickel catalyst (10-20 wt% loading). Caution: Raney Nickel is pyrophoric.

Pressurize with H

to 5-10 bar and stir vigorously at 40-50 °C.

Monitor consumption of nitrile by HPLC.

Upon completion, filter the catalyst under inert atmosphere (Argon/Nitrogen).

Concentrate the filtrate to yield the crude amine. Purify via vacuum distillation or HCl salt

formation.

Method B: Reductive Amination of Aldehyde (Versatile
Route)
This method utilizes 2-chloro-5-fluorobenzaldehyde and is ideal when avoiding high-pressure

hydrogenation.

Reagents: 2-Chloro-5-fluorobenzaldehyde, Ammonium Acetate (NH

OAc), Sodium Cyanoborohydride (NaBH

CN), Methanol.

Mechanism: Formation of an imine intermediate followed by in situ hydride reduction.
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Protocol:

Dissolve 2-chloro-5-fluorobenzaldehyde (10 mmol) and ammonium acetate (100 mmol, 10

eq) in Methanol (30 mL).

Stir at room temperature for 1 hour to allow imine formation.

Cool to 0 °C and carefully add NaBH

CN (15 mmol, 1.5 eq) portion-wise.

Allow the mixture to warm to room temperature and stir for 12-16 hours.

Quench: Acidify with concentrated HCl to pH < 2 (to decompose excess borohydride) and

extract non-basic impurities with ethyl acetate.

Isolation: Basify the aqueous layer with NaOH to pH > 12 and extract the product into

dichloromethane (DCM).

Dry over Na

SO

and concentrate.

Synthesis Workflow Diagram
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Figure 2: Comparative synthetic pathways for (2-Chloro-5-fluorophenyl)methanamine.
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Case Study: Kv7.2/7.3 Potassium Channel
Activators
A prominent application of this moiety is found in the development of Kv7.2/7.3 activators

(KCNQ2/3 openers) for the treatment of epilepsy and neuropathic pain.

In patent literature (e.g., CN120752219A), the (2-chloro-5-fluorophenyl)methanamine moiety is

employed to synthesize urea-based derivatives. The specific substitution pattern is critical here:

Binding Pocket Fit: The 2-chloro group occupies a hydrophobic pocket within the channel's

voltage-sensing domain.

Selectivity: The 5-fluoro group fine-tunes the electrostatic potential, often improving

selectivity against other Kv isoforms (e.g., Kv7.1, which has cardiac implications).
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Experimental Insight: When synthesizing these urea derivatives, the amine is typically reacted

with an isocyanate or a carbamate intermediate. The nucleophilicity of the benzylamine

nitrogen is sufficient to drive this reaction to completion at room temperature in aprotic solvents

like DCM or THF.

Safety & Handling (SDS Summary)
Signal Word: DANGER

Hazard Class H-Code Statement

Skin Corrosion H314
Causes severe skin burns and

eye damage.

Acute Toxicity H302 Harmful if swallowed.

Sensitization H317
May cause an allergic skin

reaction.

Precautions:

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a face shield. Work inside

a fume hood.

Storage: Store under inert gas (Argon/Nitrogen) to prevent carbonylation (reaction with

atmospheric CO

to form carbamates/carbonates over long periods).

Incompatibility: Reacts violently with strong oxidizing agents and acid chlorides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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